molecular formula C5H10ClN3S B3021607 (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride CAS No. 1211431-82-1

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride

Cat. No. B3021607
CAS RN: 1211431-82-1
M. Wt: 179.67
InChI Key: RPAUQWMGQNPJIA-UHFFFAOYSA-N
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Description

“(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1211431-82-1 . It has a molecular weight of 179.67 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The molecular formula of “(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride” is C5H9N3S . The InChI code is 1S/C5H9N3S.ClH/c1-2-4-7-8-5(3-6)9-4;/h2-3,6H2,1H3;1H , and the InChI key is RPAUQWMGQNPJIA-UHFFFAOYSA-N . The canonical SMILES representation is CCC1=NN=C(S1)CN .


Physical And Chemical Properties Analysis

“(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride” has a molecular weight of 143.21 g/mol . Its exact mass and monoisotopic mass are 143.05171847 g/mol . The compound has a topological polar surface area of 80 Ų and a complexity of 88.3 .

Scientific Research Applications

Antimicrobial Activity

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride: and its derivatives have shown promising antimicrobial properties. Researchers have synthesized various 1,3,4-thiadiazole derivatives and evaluated their activity against bacteria and fungi. For instance, a series of compounds derived from this scaffold exhibited significant antimicrobial effects against Escherichia coli, Bacillus mycoides, and Candida albicans . These findings highlight the compound’s potential as an antimicrobial agent.

Anti-Epileptic Properties

The 1,3,4-thiadiazole scaffold has also been explored for its anti-epileptic activity. Spectral analysis of synthesized derivatives revealed their potential in inhibiting seizures. In vivo anticonvulsant studies using scPTZ and MES models demonstrated that certain compounds derived from this scaffold exhibit strong anti-epileptic effects .

Cytotoxic Effects

Researchers have investigated the cytotoxic effects of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride derivatives on various cancer cell lines. For instance, a study evaluated the impact of these compounds on K562 chronic myeloid leukemia (CML) cells and other leukemia cell lines (Jurkat and MT-2), as well as HeLa human cervical carcinoma cells. The results provide insights into their potential as cytotoxic agents .

Targeting Lymphoma Cells

Certain analogs of this compound have demonstrated potency against P493 human lymphoma B cells. Specifically, N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide exhibited similar efficacy and improved solubility compared to existing drugs. These findings suggest its potential as a therapeutic agent for lymphoma .

Other Applications

Beyond the mentioned fields, researchers continue to explore additional applications of this scaffold. For example, studies have investigated its potential as an anthelmintic, antiarthropodal, and fungicidal agent. Additionally, its chemical reactivity makes it valuable in the synthesis of various nitrogen, oxygen, sulfur, and selenium-containing compounds .

Future Directions

The future directions for the study of “(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the broad spectrum of biological activities exhibited by 1,3,4-thiadiazole derivatives , these compounds may have potential applications in medicinal chemistry and drug design.

Mechanism of Action

Target of Action

The primary targets of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

It is believed that the compound interacts with its targets, leading to changes in cellular processes

Biochemical Pathways

It has been suggested that the compound has the potential to target specific biological pathways, leading to improved treatment outcomes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .

Result of Action

It is believed that the compound has the potential to affect cellular processes in a way that could lead to improved treatment outcomes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and effectiveness .

properties

IUPAC Name

(5-ethyl-1,3,4-thiadiazol-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S.ClH/c1-2-4-7-8-5(3-6)9-4;/h2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAUQWMGQNPJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679293
Record name 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride

CAS RN

1609401-00-4, 1126637-93-1
Record name 1,3,4-Thiadiazole-2-methanamine, 5-ethyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609401-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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